3-(Indol-3-YL) lactate

Descripción general

Descripción

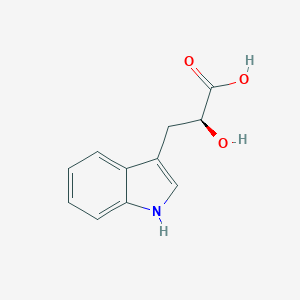

3-(INDOL-3-YL) LACTATO: Es un metabolito del triptófano y tiene una fórmula molecular de C11H11NO3

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del 3-(INDOL-3-YL) LACTATO generalmente implica la reacción de derivados del indol con ácido láctico o sus derivados. Un método común es la condensación del indole-3-acetaldehído con ácido láctico en condiciones ácidas . Otro enfoque implica el uso de ácido indole-3-pirúvico, que se reduce a 3-(INDOL-3-YL) LACTATO utilizando agentes reductores como el borohidruro de sodio .

Métodos de Producción Industrial: La producción industrial del 3-(INDOL-3-YL) LACTATO se puede lograr mediante procesos biotecnológicos que involucran la fermentación microbiana. Se emplean cepas específicas de bacterias o levaduras que pueden metabolizar el triptófano para producir 3-(INDOL-3-YL) LACTATO en estos procesos . Las condiciones de fermentación, incluyendo el pH, la temperatura y la disponibilidad de nutrientes, se optimizan para maximizar el rendimiento.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 3-(INDOL-3-YL) LACTATO experimenta diversas reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en un solvente alcohólico.

Sustitución: Reactivos electrófilos como los halógenos o los grupos nitro en condiciones ácidas o básicas.

Principales Productos Formados:

Oxidación: Ácido indole-3-pirúvico.

Reducción: 3-(INDOL-3-YL) LACTATO.

Sustitución: Varios derivados del indol sustituidos.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Research has identified I3LA as a significant anti-inflammatory molecule, especially in the context of necrotizing enterocolitis (NEC) in premature infants. A study demonstrated that I3LA reduces interleukin-8 (IL-8) responses in immature intestinal cells, suggesting its role in modulating inflammatory pathways through interactions with the aryl hydrocarbon receptor (AHR) .

Table 1: Summary of I3LA's Anti-Inflammatory Effects

| Study | Model | Key Findings |

|---|---|---|

| Human immature enterocytes | I3LA reduces IL-8 response post IL-1β stimulus | |

| Probiotic conditioned media | I3LA identified as principal anti-inflammatory metabolite |

Immune Modulation

I3LA plays a crucial role in immune cell differentiation and cytokine synthesis. It activates AHR, which is essential for immune modulation, particularly in conditions like multiple sclerosis (MS). Recent findings suggest that dysregulated levels of I3LA correlate with disease progression in MS patients .

Table 2: Immune Modulation by I3LA

| Study | Condition | Mechanism |

|---|---|---|

| Multiple Sclerosis | Influences immune and oligodendroglia cells via AHR activation | |

| Cytokine Synthesis | Involved in differentiation of immune cells |

Gastrointestinal Health

I3LA has been implicated in promoting gut health by mitigating inflammation and enhancing the integrity of the intestinal barrier. Its production by beneficial gut microbiota, such as Bifidobacterium longum, highlights its potential as a therapeutic agent for gastrointestinal disorders .

Table 3: Gastrointestinal Applications of I3LA

| Study | Application | Findings |

|---|---|---|

| Gut Microbiome Interaction | Produced by Bifidobacterium strains; may enhance gut health | |

| NEC Prevention | Protective effects against intestinal inflammation |

Case Study 1: NEC Prevention

A clinical study explored the effects of breastmilk combined with probiotics on premature infants at risk for NEC. The results indicated that the presence of I3LA significantly reduced inflammation markers, suggesting a protective role against NEC when combined with maternal milk and probiotics .

Case Study 2: MS Correlation

In a cohort study involving MS patients, researchers found that altered levels of I3LA were associated with disease severity. The study highlighted the importance of gut-derived metabolites in modulating neurological conditions, indicating that I3LA could be a target for therapeutic interventions in MS management .

Mecanismo De Acción

El mecanismo de acción del 3-(INDOL-3-YL) LACTATO implica su interacción con varios objetivos moleculares y vías:

Receptor de Hidrocarburos Arilo (AhR): Activa el AhR, que regula las respuestas celulares a toxinas ambientales y otros estímulos.

Reacciones Enzimáticas: Es un sustrato para enzimas como la indolactato deshidrogenasa, que cataliza su conversión a indole-3-piruvato.

Modulación Inmunitaria: Influye en la diferenciación de células inmunitarias y la síntesis de citoquinas, modulando así las respuestas inmunitarias.

Comparación Con Compuestos Similares

Compuestos Similares:

Ácido indole-3-acético: Una hormona vegetal involucrada en el crecimiento y desarrollo.

Ácido indole-3-pirúvico: Un intermedio en el metabolismo del triptófano.

Indole-3-carbinol: Un compuesto con propiedades anticancerígenas potenciales.

Singularidad: El 3-(INDOL-3-YL) LACTATO es único debido a su papel específico en el metabolismo del triptófano y su capacidad para modular las respuestas inmunitarias. A diferencia del ácido indole-3-acético, que funciona principalmente como una hormona vegetal, el 3-(INDOL-3-YL) LACTATO tiene aplicaciones más amplias en medicina e industria .

Actividad Biológica

3-(Indol-3-YL) lactate, also known as indole lactate or 2-hydroxy-3-(1H-indol-3-yl)propanoate, is a compound derived from the metabolism of tryptophan. This compound has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₁NO₃ and a molecular weight of approximately 205.21 g/mol. It is characterized by an indole ring system attached to a lactic acid moiety. The compound exists as a hydroxy monocarboxylic acid and is recognized as a metabolite in various biological systems, including plants and gut microbiota.

The biological activity of this compound is primarily linked to its role as a signaling molecule in multiple pathways:

- Aryl Hydrocarbon Receptor (AHR) Interaction : this compound has been shown to interact with AHR, leading to the induction of cytochrome P450 enzymes involved in drug metabolism and detoxification processes.

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, particularly in the immature intestine, potentially contributing to the protective effects of breast milk and probiotics.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Pharmacological Properties

The pharmacological profile of this compound includes several notable activities:

| Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress by scavenging free radicals. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators in various models. |

| Metabolic Modulation | Influences metabolic pathways related to tryptophan metabolism. |

| Antiproliferative | Exhibits growth-inhibitory effects on various cancer cell lines. |

Case Studies and Research Findings

- Gut Health and Inflammation : A study highlighted the role of this compound produced by gut bacteria like Bifidobacterium longum subspecies infantis. It was found to possess anti-inflammatory properties that may protect against intestinal inflammation.

- Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and modulation of metabolic pathways related to fatty acid synthesis .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Green Synthesis : Utilizing lactic acid as a catalyst in reactions with indole derivatives, which aligns with environmentally friendly chemistry principles.

Propiedades

IUPAC Name |

(2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGILAAMKEQUXLS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314125 | |

| Record name | L-Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17 mg/mL | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7417-65-4 | |

| Record name | L-Indole-3-lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-lactic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-3-LACTIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ9KH2U67F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.